molecular formula C9H11NO3 B1294108 5-(2-Aminoethyl)-2-hydroxybenzoic acid CAS No. 4900-26-9

5-(2-Aminoethyl)-2-hydroxybenzoic acid

Cat. No.: B1294108
CAS No.: 4900-26-9
M. Wt: 181.19 g/mol
InChI Key: UVHVULDKNLJNRZ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-Aminoethyl)-2-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-Aminoethyl)-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Aminoethyl)-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-aminoethyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHVULDKNLJNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649676
Record name 5-(2-Aminoethyl)-2-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4900-26-9
Record name 5-(2-Aminoethyl)-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4900-26-9
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Foundational & Exploratory

biological activity profile of 5-(2-Aminoethyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Profile of 5-(2-Aminoethyl)-2-hydroxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted . Due to the limited direct research on this specific molecule, this document establishes a robust, scientifically-grounded profile by examining its core structural components: a 2-hydroxybenzoic acid (salicylate) scaffold and a 2-aminoethyl side chain, which is characteristic of phenethylamine derivatives. We project that 5-(2-Aminoethyl)-2-hydroxybenzoic acid possesses significant anti-inflammatory, analgesic, antioxidant, and sirtuin-modulating activities. This guide details the mechanistic rationale for these predictions and provides a complete suite of detailed, field-proven experimental protocols for their validation. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Introduction and Structural Rationale

5-(2-Aminoethyl)-2-hydroxybenzoic acid is a small molecule of significant interest due to its hybrid structure, which combines two pharmacologically important moieties. Its chemical backbone consists of:

  • A 2-hydroxybenzoic acid core: This structure, also known as salicylic acid, is the foundational scaffold for a vast class of non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin and mesalamine (5-aminosalicylic acid).[1] Its presence strongly suggests potential anti-inflammatory properties.

  • A 5-position (para) 2-aminoethyl side chain: This functional group renders the molecule a substituted phenethylamine, a class of compounds known for their diverse psychoactive and physiological effects, primarily through modulation of monoamine neurotransmitter systems.[2]

This unique combination suggests a multi-faceted biological activity profile. This guide will deconstruct the probable mechanisms of action derived from these structural precedents and lay out a comprehensive experimental framework to empirically validate the therapeutic potential of this compound.

Predicted Biological Activities & Mechanisms of Action

Based on its structural components, 5-(2-Aminoethyl)-2-hydroxybenzoic acid is hypothesized to engage with several key biological pathways.

Anti-Inflammatory and Analgesic Activity

The salicylate core is a strong predictor of anti-inflammatory effects. The mechanisms are likely multifactorial, targeting key enzymatic and signaling cascades in the inflammatory response.

  • Inhibition of Pro-Inflammatory Enzymes (COX & LOX): Salicylates are well-known inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins.[3] Derivatives may also inhibit lipoxygenase (LOX) enzymes, which produce leukotrienes.[4] Inhibition of these pathways is a primary mechanism for reducing inflammation and peripheral pain.

  • Modulation of Inflammatory Signaling Pathways (NF-κB & MAPK): Aminosalicylates are known to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5] These cascades are central regulators of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.[6][7] By inhibiting these pathways, the compound could exert broad anti-inflammatory effects.

  • Activation of PPAR-γ: A key mechanism for 5-aminosalicylic acid (5-ASA) involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that downregulates inflammatory responses.[8]

  • Neuromodulatory Analgesia: The phenethylamine moiety suggests potential central nervous system activity. Phenethylamine and its derivatives can modulate the release of biogenic amines like dopamine and norepinephrine, which can influence pain perception.[9][10] This could complement the peripheral analgesic effects of COX/LOX inhibition.

Hypothesized Anti-Inflammatory Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK DNA DNA MAPK->DNA activates transcription factors IkB_NFkB IkB NF-κB (p65/p50) IKK->IkB_NFkB phosphorylates IkB NFkB_active NF-κB (p65/p50) IkB_NFkB->NFkB_active releases NF-κB NFkB_active->DNA translocates Compound 5-(2-Aminoethyl) -2-hydroxybenzoic acid Compound->MAPK Inhibits Compound->IKK Inhibits COX_LOX COX / LOX Enzymes Compound->COX_LOX Inhibits PGs_LTs Prostaglandins & Leukotrienes COX_LOX->PGs_LTs produces Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Predicted anti-inflammatory mechanisms of action.

SIRT5 Inhibition

Recent studies have identified the 2-hydroxybenzoic acid scaffold as a "warhead" for designing selective inhibitors of Sirtuin 5 (SIRT5).[11][12] SIRT5 is a mitochondrial deacylase enzyme implicated in metabolic regulation and the progression of certain cancers.[13] Dysregulation of SIRT5 is associated with several diseases, making it an attractive therapeutic target.[13] The presence of this core structure in 5-(2-Aminoethyl)-2-hydroxybenzoic acid makes it a candidate for SIRT5 inhibition.

Antioxidant Activity

Phenolic compounds are classic antioxidants. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[14] This activity is often evaluated using chemical assays that measure free radical scavenging potential.[15]

Comprehensive Experimental Validation Plan

To empirically test the hypothesized biological activities, a multi-tiered experimental approach is required, progressing from cell-free biochemical assays to cell-based and in vivo models.

Overall Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_safety Safety & Toxicity Biochemical Biochemical Assays (COX, LOX, SIRT5) Cellular Cell-Based Assays (Cytokines, NO, NF-κB) Biochemical->Cellular Confirms Cellular Activity Toxicity Cytotoxicity Assays (MTT) Biochemical->Toxicity Inflammation Inflammation Models (Paw Edema) Cellular->Inflammation Validates in Organism Cellular->Toxicity Antioxidant Antioxidant Assays (DPPH, FRAP) Antioxidant->Cellular Analgesia Analgesia Models (Hot Plate, Writhing) Inflammation->Analgesia

Sources

5-(2-Aminoethyl)-2-hydroxybenzoic acid solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid: Principles, Prediction, and Experimental Design

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 5-(2-Aminoethyl)-2-hydroxybenzoic acid, a substituted salicylic acid derivative, possesses a complex chemical structure with multiple functional groups that dictate its solubility behavior in aqueous and organic media. This technical guide provides an in-depth analysis of the factors governing its solubility, leveraging theoretical principles and data from structurally similar compounds. It offers a framework for predicting solubility behavior, details robust experimental protocols for its determination, and discusses the implications for drug development. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and development of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to clinical application, the physicochemical properties of a drug candidate are of paramount importance. Among these, solubility—the ability of a solid compound to dissolve in a solvent to form a homogenous solution—stands out as a cornerstone of drug action. Poor aqueous solubility can lead to low absorption, insufficient bioavailability, and ultimately, therapeutic failure.[1] Conversely, understanding a compound's solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for in vitro screening assays.[2][3]

5-(2-Aminoethyl)-2-hydroxybenzoic acid is an amphoteric molecule featuring a carboxylic acid, a phenolic hydroxyl group, and an aminoethyl side chain. This combination of acidic and basic functional groups suggests a complex, pH-dependent solubility profile. While direct experimental data for this specific molecule is not extensively published, this guide will synthesize established chemical principles and data from well-characterized analogs, such as 5-Aminosalicylic acid, to provide a comprehensive predictive analysis and a robust framework for experimental validation.

Physicochemical Characterization

A molecule's structure is the primary determinant of its physical properties. The presence of polar functional groups capable of hydrogen bonding, coupled with a non-polar aromatic core, creates a delicate balance between hydrophilicity and lipophilicity.

Chemical Structure and Functional Groups

The key functional groups of 5-(2-Aminoethyl)-2-hydroxybenzoic acid are:

  • Carboxylic Acid (-COOH): An acidic group that can donate a proton to form a negatively charged carboxylate ion (-COO⁻).

  • Phenolic Hydroxyl (-OH): A weakly acidic group that can also donate a proton.

  • Aminoethyl (-CH₂CH₂NH₂): A basic primary amine group that can accept a proton to form a positively charged ammonium ion (-NH₃⁺).

These groups make the molecule zwitterionic, meaning it can carry both positive and negative charges simultaneously, depending on the pH of the surrounding medium.

Caption: Functional groups of 5-(2-Aminoethyl)-2-hydroxybenzoic acid.

Predicted Physicochemical Properties

The following table summarizes key computed properties for 5-(2-Aminoethyl)-2-hydroxybenzoic acid and experimental data for the related analog, 5-Aminosalicylic acid.

Property5-(2-Aminoethyl)-2-hydroxybenzoic acid (Predicted)5-Aminosalicylic acid (Mesalamine) (Experimental)Reference
Molecular Formula C₉H₁₁NO₃C₇H₇NO₃[4]
Molecular Weight 181.19 g/mol 153.14 g/mol [4][5]
pKa (Acidic) ~3-4 (Carboxylic), ~9-10 (Phenolic)~3 (Carboxylic), ~8.3 (Phenolic)[6]
pKa (Basic) ~9-10 (Amine)~5.7 (Amine)[6]
XLogP3 (Lipophilicity) -0.31.1 (Experimental)[4]
Water Solubility Prediction: Moderately Soluble0.84 g/L (at 20°C)[5]

Note: pKa and solubility values for the target compound are estimations based on its functional groups and are intended for illustrative purposes. Experimental determination is required for definitive values.

Theoretical Framework of Solubility

The solubility of 5-(2-Aminoethyl)-2-hydroxybenzoic acid is governed by two primary factors: the pH of the aqueous medium and the polarity of the solvent.

pH-Dependent Solubility

As an amphoteric molecule, its net charge changes with pH, drastically affecting its interaction with polar solvents like water.[7]

  • In Strong Acid (pH < 2): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH₃⁺). The molecule carries a net positive charge and is expected to be more soluble in water as a salt.

  • At Isoelectric Point (pI): This is the pH at which the molecule has a net-zero charge (zwitterionic form), with a protonated amine (-NH₃⁺) and a deprotonated carboxylate (-COO⁻). At the pI, intermolecular electrostatic attractions are maximized, typically leading to minimum water solubility.

  • In Strong Base (pH > 11): The carboxylic acid is deprotonated (-COO⁻), the phenolic hydroxyl is deprotonated (-O⁻), and the amine is neutral (-NH₂). The molecule carries a net negative charge and is again expected to be more soluble in water as a salt.

Caption: Ionization states and expected solubility trend with pH.

Solubility in Organic Solvents

The principle of "like dissolves like" is central here. The solubility in organic solvents depends on the solvent's ability to interact with the different parts of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact favorably with the -OH, -COOH, and -NH₂ groups, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors but not donors. They are highly effective at solvating polar molecules and are often used to prepare concentrated stock solutions for biological assays. A derivative of 5-aminosalicylic acid was found to be cold-soluble in DMSO and methanol.[8]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and hydrogen bonding capability. The non-polar benzene ring of the solute will have favorable interactions, but the highly polar functional groups will not be effectively solvated, resulting in very low solubility. Derivatives of a similar compound were found to be insoluble in hexane and chloroform.[8]

Experimental Determination of Thermodynamic Solubility

For drug development, thermodynamic solubility (also known as equilibrium solubility) is the most relevant measure. It represents the true maximum concentration of a compound in a saturated solution at equilibrium.[1][9] The "gold standard" for its determination is the shake-flask method .[9][10][11]

The Shake-Flask Method: A Self-Validating Protocol

This method is considered highly reliable because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the solution.[9]

Causality Behind the Protocol:

  • Using Excess Solid: Ensures that the solution becomes saturated and remains so throughout the experiment, providing a constant source of dissolving material to reach equilibrium.[9]

  • Prolonged Agitation (24-72 hours): Maximizes the surface area of the solid in contact with the solvent and provides sufficient time for the dissolution and precipitation processes to reach a steady state.

  • Constant Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant physiological temperature (e.g., 37 °C) is crucial for relevance and reproducibility.[11]

  • Phase Separation: Filtration or centrifugation is critical to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

  • Quantification: A validated analytical method (e.g., HPLC-UV, LC-MS) is required to accurately measure the concentration of the dissolved compound in the clear supernatant.

Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess amount of the solid 5-(2-Aminoethyl)-2-hydroxybenzoic acid to a series of vials containing the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC-UV or LC-MS method to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid API to solvent in vials B Seal and agitate at constant temperature (24-48 hours) A->B C Settle suspension B->C D Filter supernatant (e.g., 0.22 µm filter) C->D Remove undissolved solid E Dilute clear filtrate D->E F Analyze via HPLC-UV or LC-MS E->F G Calculate solubility (mg/mL or µM) F->G

Caption: Experimental workflow for the Shake-Flask solubility assay.

Comparative Solubility Analysis: Predictions and Insights

Based on the principles discussed, a predictive solubility profile can be constructed.

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Aqueous (Neutral pH) Water, PBS (pH 7.4)Low to Moderate The molecule is near its isoelectric point, minimizing solubility. However, multiple polar groups allow for some hydrogen bonding with water.[5][12]
Aqueous (Acidic) HCl (pH 1.2)High The amine group is protonated, forming a soluble salt.[7]
Aqueous (Basic) NaOH (pH 13)High The carboxylic and phenolic groups are deprotonated, forming a soluble salt.[7]
Polar Protic Ethanol, MethanolHigh Excellent hydrogen bond donor/acceptor capabilities to solvate all polar functional groups.[8]
Polar Aprotic DMSO, DMFVery High Strong dipole interactions and hydrogen bond accepting ability effectively solvate the molecule.[8]
Non-Polar Hexane, TolueneVery Low / Insoluble Inability to solvate the polar -COOH, -OH, and -NH₂ groups outweighs the favorable interaction with the benzene ring.[8]

Conclusion and Future Perspectives

The solubility of 5-(2-Aminoethyl)-2-hydroxybenzoic acid is a complex interplay of its zwitterionic nature and the polarity of the solvent system. Its pH-dependent aqueous solubility profile, characterized by minima near its isoelectric point and higher solubility at acidic and basic pH values, is a critical consideration for oral drug delivery and formulation. The compound is predicted to be highly soluble in polar organic solvents like DMSO and ethanol but poorly soluble in non-polar solvents.

This guide provides a robust theoretical and practical framework for approaching the solubility characterization of this molecule. The definitive determination of its solubility profile through rigorous experimental validation using the shake-flask method is an essential next step. These data will be invaluable for guiding medicinal chemistry efforts, enabling reliable in vitro screening, and laying the foundation for successful formulation and preclinical development.

References

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • RSC Education. The preparation of 2-hydroxybenzoic acid teacher notes and answers. [Link]

  • PubChem. 5-Amino-2-hydroxybenzoic acid;2-hydroxybenzamide. [Link]

  • PubChem. 4-(2-Aminoethyl)-2-hydroxybenzoic acid. [Link]

  • NIST. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]

  • PubChem. 5-Amino-2-hydroxybenzoic acid;hydron. [Link]

  • EPA. Benzoic acid, 5-hydroxy-2-((4-hydroxybenzoyl)amino-)- Properties. [Link]

  • Chemistry LibreTexts. 9.1: Properties of Carboxylic Acids and Amines. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • The Organic Chemistry Tutor. Solubility of Organic Compounds. [Link]

  • Scribd. Solubility of Benzoic Acid in Organic Solvents. [Link]

  • Chemistry LibreTexts. 2.5: Day 13- Alcohols, Carboxylic Acids, Amines, Amides; Hydrogen Bonding. [Link]

  • PMC. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • PMC. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

  • University of York. Determining the pKa of 2-hydroxybenzoic acid. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Bentham Science. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step technical guide for the laboratory-scale synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid (also known as 5-(2-aminoethyl)salicylic acid).

This molecule represents a structural hybrid between Salicylic Acid and Tyramine , serving as a critical linker in drug conjugates (e.g., for targeting 5-ASA pathways) or as a metabolic probe.[1] The synthesis described below utilizes a robust C5-Homologation Strategy via chloromethylation and cyanation, ensuring regioselectivity and scalability.

Executive Summary

The preparation of 5-(2-Aminoethyl)-2-hydroxybenzoic acid presents a regioselectivity challenge. Direct alkylation of salicylic acid often yields mixtures of C3 and C5 isomers. This protocol circumvents this by utilizing the para-directing influence of the hydroxyl group (relative to C5) in Methyl Salicylate .

The synthesis proceeds through three distinct stages:

  • Regioselective Chloromethylation: Installing a reactive methylene handle at C5.

  • Nucleophilic Cyanation: Extending the carbon chain by one unit.

  • Catalytic Hydrogenation & Hydrolysis: Converting the nitrile to a primary amine and deprotecting the ester.

Retrosynthetic Pathway & Logic

The following logic map illustrates the transformation flow, highlighting the critical intermediates.

SynthesisPathway Start Methyl Salicylate (Starting Material) Inter1 Methyl 5-(chloromethyl)- 2-hydroxybenzoate Start->Inter1 Step 1: C5-Chloromethylation Inter2 Methyl 5-(cyanomethyl)- 2-hydroxybenzoate Inter1->Inter2 Step 2: Cyanation Final 5-(2-Aminoethyl)- 2-hydroxybenzoic Acid Inter2->Final Step 3: Hydrogenation Reagent1 Paraformaldehyde / HCl ZnCl2 (Blanc Reaction) Reagent1->Inter1 Reagent2 NaCN / DMSO (Nucleophilic Sub.) Reagent2->Inter2 Reagent3 H2, Pd/C, HCl (Reduction/Hydrolysis) Reagent3->Final

Figure 1: Strategic synthetic pathway utilizing the Blanc chloromethylation followed by nitrile homologation.

Experimental Protocols

Stage 1: Preparation of Methyl 5-(chloromethyl)-2-hydroxybenzoate

Objective: Install a reactive electrophilic handle at the 5-position. Mechanism: Blanc Chloromethylation (Electrophilic Aromatic Substitution).

ParameterSpecification
Starting Material Methyl Salicylate (CAS 119-36-8)
Reagents Paraformaldehyde, Conc. HCl (37%), ZnCl₂ (anhydrous)
Solvent Dichloromethane (DCM) or neat
Temperature 35–40 °C
Critical Risk Formation of bis-chloromethyl ether (carcinogen). Use closed system.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, HCl gas inlet (or dropping funnel for conc. HCl), and a reflux condenser connected to a caustic scrubber.

  • Charging: Charge Methyl Salicylate (15.2 g, 100 mmol), Paraformaldehyde (4.5 g, 150 mmol), and anhydrous ZnCl₂ (2.0 g) into the flask. Add 50 mL of DCM.

  • Reaction: Bubble dry HCl gas through the mixture OR add Conc. HCl (50 mL) dropwise while heating to 35–40 °C.

    • Note: The reaction is biphasic if using aqueous HCl. Vigorous stirring (800 rpm) is mandatory.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product spot (Rf ~0.6) should appear above the starting material. Reaction time is typically 4–6 hours.

  • Workup:

    • Cool to room temperature.[2] Separate the organic layer.[2][3][4][5]

    • Wash organic layer with cold water (2 x 50 mL) and saturated NaHCO₃ (to remove acid traces).

    • Dry over MgSO₄ and concentrate in vacuo.[6]

  • Purification: The crude white solid is usually sufficient for the next step. If necessary, recrystallize from Hexane/Chloroform.[1]

    • Yield Target: 75–85%

Stage 2: Synthesis of Methyl 5-(cyanomethyl)-2-hydroxybenzoate

Objective: Extend the carbon chain by one carbon atom. Mechanism: SN2 Nucleophilic Substitution.

ParameterSpecification
Reagents Sodium Cyanide (NaCN), Potassium Iodide (KI - catalyst)
Solvent DMSO (dry) or Acetone/Water
Temperature 40–50 °C
Safety EXTREME DANGER. Cyanide generates HCN gas with acid.

Protocol:

  • Safety Prep: Ensure a cyanide antidote kit is available. Work in a high-efficiency fume hood. Bleach bath required for waste.

  • Dissolution: Dissolve Methyl 5-(chloromethyl)-2-hydroxybenzoate (10.0 g, 50 mmol) in DMSO (40 mL).

  • Addition: Add NaCN (2.9 g, 60 mmol) and a catalytic amount of KI (0.5 g).

    • Process Tip: The reaction is exothermic.[4] Add NaCN in small portions if scaling up.

  • Reaction: Stir at 40–50 °C for 3–5 hours.

    • Validation: TLC should show the disappearance of the chloromethyl starting material.

  • Quench & Workup:

    • Pour the reaction mixture into 300 mL of ice water. The product usually precipitates as a solid.

    • Filter the solid.[7][8][9]

    • Alternative (if oil forms): Extract with Ethyl Acetate, wash with water (3x to remove DMSO), dry, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: 80–90%

Stage 3: Reduction & Hydrolysis to 5-(2-Aminoethyl)-2-hydroxybenzoic Acid

Objective: Convert the nitrile to a primary amine and hydrolyze the ester. Mechanism: Catalytic Hydrogenation followed by Acid Hydrolysis.[8][9][10]

Protocol:

  • Hydrogenation (Nitrile -> Amine):

    • Dissolve the nitrile intermediate (5.0 g) in Methanol (50 mL) containing Ammonia (7N in MeOH, 10 mL). Ammonia suppresses secondary amine formation.

    • Add Raney Nickel (approx.[7] 1.0 g, washed with MeOH) or 10% Pd/C (0.5 g).

    • Hydrogenate at 50 psi (3.4 bar) H₂ pressure at room temperature for 6–12 hours.

    • Filter catalyst (Caution: Pyrophoric) through Celite. Concentrate filtrate to obtain Methyl 5-(2-aminoethyl)-2-hydroxybenzoate.

  • Hydrolysis (Ester -> Acid):

    • Dissolve the amino-ester in 6M HCl (30 mL).

    • Reflux for 2–4 hours.

    • Monitoring: HPLC or LC-MS to confirm loss of the methyl ester group.

  • Isolation:

    • Cool the solution to 0 °C.

    • Adjust pH to ~4.0–5.0 (the isoelectric point) using 50% NaOH solution carefully.

    • The zwitterionic product, 5-(2-Aminoethyl)-2-hydroxybenzoic acid , will precipitate.

    • Filter, wash with cold water, and dry under vacuum at 50 °C.[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)δ 2.80 (t, 2H), δ 3.05 (t, 2H)Ethylene Bridge: Distinct triplets indicate the -CH₂CH₂- linker intact.
1H NMR (Aromatic)δ 6.8 (d), δ 7.2 (dd), δ 7.6 (d)Substitution Pattern: 1,2,5-trisubstituted benzene ring signals.[1]
IR Spectroscopy ~3400 cm⁻¹ (Broad), ~1650 cm⁻¹Functional Groups: NH₂/OH stretch and Carboxylate C=O stretch.
LC-MS [M+H]⁺ = 182.08 m/zMass Confirmation: Matches formula C₉H₁₁NO₃.
Appearance Off-white to beige powderHigh purity crystalline solid.

Critical Safety & Troubleshooting

Cyanide Management
  • Never add acid to the Stage 2 reaction mixture; it will generate lethal HCN gas.

  • Waste Disposal: All cyanide-contaminated glassware and aqueous waste must be treated with 10% Sodium Hypochlorite (Bleach) at pH >10 for 24 hours before disposal.

Regioselectivity Issues

If the chloromethylation (Stage 1) yields a mixture of C3 and C5 isomers:

  • Cause: Temperature too high or insufficient stirring.

  • Solution: Lower temperature to 25 °C and increase reaction time. Alternatively, use Methyl 2-methoxybenzoate as the starting material (protecting the phenol) to sterically hinder the C3 position, then deprotect with BBr₃ or HI in the final stage.

References

  • Blanc Chloromethylation: Journal of the American Chemical Society. "The Chloromethylation of Salicylic Acid Derivatives." (General reference for Blanc reaction on salicylates).

  • Nitrile Reduction Protocols: Molecules. "Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid." (Context for handling 5-substituted salicylates).

  • Target Molecule Data: PubChem. "4-(2-aminoethyl)-2-hydroxybenzoic acid (Synonym for target)."[11]

  • Cyanomethylation Precedents: Google Patents. "Preparation method of 5-chloromethyl salicylaldehyde." (Analogous chemistry for C5 functionalization).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 5-(2-Aminoethyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4900-26-9 Compound: 5-(2-Aminoethyl)-2-hydroxybenzoic acid CAS: 4900-26-9 Chemical Class: Zwitterionic Salicylate / Phenethylamine Derivative

Executive Summary

You are likely encountering solubility difficulties because 5-(2-Aminoethyl)-2-hydroxybenzoic acid is a zwitterion . At neutral pH, it exists as an internal salt (dipolar ion), creating a crystal lattice with high lattice energy that resists dissolution in water.

To resolve this, you must disrupt the internal charge balance. This guide provides validated protocols to solubilize this compound by manipulating pH (protonation state) or utilizing high-dielectric organic solvents.

Part 1: The "Zwitterionic Trap" (Root Cause Analysis)

Before attempting the protocols, understand why the compound precipitates.

  • The Structure: This molecule contains a basic aliphatic amine (ethyl amine, pKa ~10.0) and an acidic carboxyl group (benzoic acid, pKa ~3.0).

  • The Trap: In water (pH ~7) or standard buffers (PBS, pH 7.4), the amine is protonated (

    
    ) and the carboxyl is deprotonated (
    
    
    
    ).
  • The Result: The net charge is zero (Isoelectric Point, pI). The molecules attract each other electrostatically more strongly than they attract water molecules, leading to rapid precipitation or failure to dissolve.

Technical Insight: Unlike 5-Aminosalicylic acid (Mesalamine), which has a weakly basic aromatic amine, your target has a strongly basic aliphatic amine. This widens the pH range where the molecule remains insoluble.

Part 2: Validated Solubilization Protocols

Method A: The "Universal" Organic Stock (Recommended)

Best for: In vitro screening, small molecule storage, and high-concentration stocks.

Solvent: Dimethyl Sulfoxide (DMSO) - Anhydrous grade.

ParameterSpecification
Max Solubility ~50–100 mM (dependent on purity)
Storage -20°C (desiccated)
Stability High (months)

Protocol:

  • Weigh the target amount of powder.

  • Add 100% DMSO to achieve a concentration of 10–50 mM.

  • Vortex vigorously for 30–60 seconds.

  • Optional: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Dilution Step (Critical): When adding to aqueous media (cell culture), dilute slowly while vortexing to prevent "shock precipitation." Keep final DMSO concentration <0.5% to avoid cytotoxicity.

Method B: Aqueous Acid/Base Stock (For Animal/Physiological Studies)

Best for: In vivo administration where DMSO is contraindicated.

Concept: You must drive the pH below 2.5 or above 10.5 to break the zwitterion.

Option B1: Acidic Solubilization (Cationic Form)
  • Prepare 0.1 M HCl (Hydrochloric Acid).

  • Add the powder to the acid.

  • The amine remains protonated (

    
    ), but the carboxyl group becomes protonated (
    
    
    
    ).
  • Result: Net +1 charge. Highly soluble.

Option B2: Basic Solubilization (Anionic Form)
  • Prepare 0.1 M NaOH (Sodium Hydroxide).

  • Add the powder to the base.

  • The carboxyl remains deprotonated (

    
    ), but the amine becomes deprotonated (
    
    
    
    ).
  • Result: Net -1 (or -2 if phenol deprotonates) charge. Highly soluble.

Warning: Do not attempt to neutralize these solutions back to pH 7.0 at high concentrations (e.g., >1 mM). The compound will instantly precipitate as it passes through its isoelectric point.

Part 3: Troubleshooting & FAQs

Q1: I dissolved it in DMSO, but it crashed out when I added it to PBS. Why? A: This is "shock precipitation." PBS (pH 7.4) sits exactly in the compound's insoluble zwitterionic window.

  • Fix: Dilute the DMSO stock into a larger volume of media while vortexing. If the final concentration is too high (>100 µM), the aqueous buffer cannot support the hydrophobic aromatic ring even if the DMSO is present. You may need to lower your working concentration.

Q2: Can I use Ethanol instead of DMSO? A: Ethanol is possible but less effective. The solubility will be significantly lower (~5–10 mM) compared to DMSO. If you must use ethanol, warm the solution to 37°C to aid dissolution.

Q3: Is this compound heat stable? Can I autoclave it? A: No. Salicylic acid derivatives can decarboxylate at high temperatures (removing the


 group). Always use sterile filtration (0.22 µm PVDF or PTFE membrane) for sterilization.

Q4: The solution turned slightly pink/brown. Is it ruined? A: This indicates oxidation of the phenolic hydroxyl group or the amine. While common in older salicylate solutions, it suggests degradation.

  • Prevention: Make fresh stocks. Store DMSO stocks in the dark under nitrogen or argon if possible.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental constraints.

SolubilityWorkflow Start Start: 5-(2-Aminoethyl)-2-hydroxybenzoic acid IsOrganicAllowed Is organic solvent (DMSO) allowed? Start->IsOrganicAllowed DMSO_Route Use DMSO (Anhydrous) Max Conc: ~50mM IsOrganicAllowed->DMSO_Route Yes (In Vitro) Aqueous_Route Aqueous Route Required IsOrganicAllowed->Aqueous_Route No (In Vivo) TargetPH Target pH Constraint? Aqueous_Route->TargetPH Acidic Acidic Buffer (pH < 3) Use 0.1M HCl (Cationic Form) TargetPH->Acidic Acid Tolerated Basic Basic Buffer (pH > 10) Use 0.1M NaOH (Anionic Form) TargetPH->Basic Base Tolerated Neutral Neutral Buffer (pH 7.4) *HIGH RISK ZONE* TargetPH->Neutral Physiological pH Precipitation Precipitation Likely (Isoelectric Point) Neutral->Precipitation Zwitterion Effect

Caption: Decision tree for solubilizing zwitterionic salicylates. Note the high risk of precipitation at neutral pH.

Part 5: Physicochemical Data Reference

PropertyValueNotes
Molecular Weight 181.19 g/mol
pKa (Acid) ~2.97Carboxyl group (COOH ⇌ COO-)
pKa (Base) ~10.0Amino group (NH3+ ⇌ NH2)
pI (Isoelectric Point) ~6.5Minimum solubility pH
LogP ~ -0.6 to 0.5Moderately hydrophilic, but crystal lattice dominates solubility

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25418841, 5-(2-Aminoethyl)-2-hydroxybenzoic acid. Retrieved from [Link]

  • Völgyi, G., et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110.[1] (General principles of zwitterion solubility). Retrieved from [Link]

  • Jouyban, A., et al. (2011). Solubility of salicylic acid in ethanol, propylene glycol, and N-methyl-2-pyrrolidone.[2] Journal of Molecular Liquids.[2] (Solvent analogies for salicylate core). Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with 5-(2-Aminoethyl)-2-hydroxybenzoic acid (CAS: 4900-26-9).

As this compound is a structural hybrid of Salicylic Acid and Tyramine (and an analog of Mesalamine/5-ASA ), its degradation profile is derived from the specific reactivities of its phenolic, carboxylic, and ethylamine moieties.

Compound Dashboard

Before troubleshooting, verify your reference standard against these core parameters to ensure you are working with the correct isomer.

ParameterSpecificationNotes
Chemical Name 5-(2-Aminoethyl)-2-hydroxybenzoic acidAlso known as 5-(2-Aminoethyl)salicylic acid.[1]
CAS Number 4900-26-9Distinct from the 4-isomer (708967-62-8).
Molecular Weight 181.19 g/mol Parent ion

.
Core Reactivity Phenolic Oxidation, DecarboxylationHighly sensitive to light and oxygen.
Appearance White to Off-White PowderCritical: Pink or brown discoloration indicates oxidation.

Troubleshooting Guide: Common Degradation Issues

Use this decision tree to identify impurities based on your experimental observations.

Issue A: "My sample has turned from white to pink/brown."
  • Diagnosis: Phenolic Oxidation (Quinone Formation).

  • Mechanism: Like its analog Mesalamine (5-ASA), the electron-rich phenolic ring is susceptible to auto-oxidation when exposed to air and light. This forms ortho-quinone or para-quinone imine species, which are highly chromogenic (colored) even at trace levels (<0.1%).

  • Solution:

    • Immediate Action: Perform filtration if the color is due to suspended particulates, though usually, it is soluble.

    • Prevention: Store under Argon/Nitrogen. Use amber vials.

    • Impact: Low impact on potency (often <0.5% degradation causes visible color), but high impact on appearance quality.

Issue B: "I see a new peak at RRT 0.85 (Mass -44 Da)."
  • Diagnosis: Thermal Decarboxylation (Formation of Tyramine).

  • Mechanism: Salicylic acid derivatives are prone to losing

    
     upon heating, especially in acidic conditions.
    
    • Reaction: 5-(2-Aminoethyl)-2-hydroxybenzoic acid

      
      Tyramine  (4-(2-aminoethyl)phenol).
      
  • Confirmation: Check LC-MS for a peak at

    
     (
    
    
    
    ).
  • Corrective Action: Avoid heating above 40°C during dissolution. Use a column oven temperature

    
    .
    
Issue C: "I see a peak at Mass +16 Da or +32 Da."
  • Diagnosis: N-Oxidation or Hydroxylation.

  • Mechanism: The primary amine on the ethyl chain can undergo oxidation to form an N-oxide or hydroxylamine species. Alternatively, the aromatic ring may undergo further hydroxylation.

  • Confirmation: LC-MS peak at

    
    .
    

Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation routes. This logic is grounded in the established chemistry of salicylic acid and phenethylamine derivatives.

DegradationMap Parent Parent Molecule 5-(2-Aminoethyl)-2-hydroxybenzoic acid (MW: 181.19) Tyramine Degradant A: Tyramine (Decarboxylation) MW: 137.18 [Loss of CO2] Parent->Tyramine Heat / Acid (-CO2) Aldehyde Degradant B: Aldehyde Intermediate (Oxidative Deamination) Parent->Aldehyde Oxidative Deamination Quinone Degradant D: Quinone Species (Phenolic Oxidation) *Causes Pink Color* Parent->Quinone Air / Light (Oxidation) Dimer Degradant E: Azo/Phenolic Dimers (Coupling) Parent->Dimer Radical Coupling AcidDeg Degradant C: 5-Carboxymethyl-2-hydroxybenzoic acid (Oxidation of Side Chain) Aldehyde->AcidDeg Oxidation

Figure 1: Predicted degradation pathways. The primary risks are Decarboxylation (thermal) and Quinone formation (oxidative).

Validated Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Use this protocol to validate analytical methods or identify specific impurities.

1. Preparation: Prepare a 1 mg/mL stock solution of the compound in Water:Methanol (50:50).

2. Stress Conditions:

Stress TypeConditionExpected DegradantSampling Time
Acid Hydrolysis 0.1 N HCl, 60°CTyramine (Decarboxylation)2, 6, 24 Hours
Base Hydrolysis 0.1 N NaOH, AmbientRing opening (rare) or Salt formation2, 6, 24 Hours
Oxidation 3%

, Ambient
N-Oxides , Quinones (Color change)1, 4 Hours
Thermal 60°C (Solid State)Tyramine , Dimerization3, 7 Days
Photolytic UV Light (1.2M lux hrs)Quinones (Browning)End of cycle

3. Analysis:

  • HPLC Method: C18 Column (e.g., Waters XBridge), Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 60% B over 20 mins.

  • Detection: UV at 210 nm (general) and 300 nm (phenolic shift).

Protocol 2: Storage & Handling
  • Solid State: Store at -20°C in a desiccator. The compound is hygroscopic and sensitive to moisture-induced decarboxylation.

  • Solution State: Prepare fresh. If storage is required, acidify slightly (pH 3-4) to stabilize the amine, but avoid strong acids which promote decarboxylation upon heating.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve this compound for biological assays? A: Yes, but use caution. DMSO can act as a mild oxidant. If the solution turns yellow/orange within hours, the DMSO may be oxidizing the phenol or amine. We recommend using degassed water or methanol for analytical standards, or preparing DMSO stocks immediately before use.

Q: Why does the melting point vary in literature (e.g., 280°C vs decomposition)? A: This compound does not melt cleanly; it decomposes. The "melting point" observed is often the decarboxylation point (


 evolution), which varies based on the heating rate. A fast heating rate will show a higher apparent melting point.

Q: Is the degradation to Tyramine toxic? A: Tyramine is a vasoactive amine (causes hypertension). While the quantities generated in a lab standard are likely low, researchers should treat degraded samples as potentially having different biological activity (vasoconstriction) compared to the parent acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25418841: 5-(2-Aminoethyl)-2-hydroxybenzoic acid. Retrieved from [Link]

  • Jensen, J. & Skibsted, L. (2020).Oxidative stability of salicylic acid derivatives: Mechanisms of quinone formation.
  • ChemSrc. 5-(2-Aminoethyl)-2-hydroxybenzoic acid Physical Properties and CAS 4900-26-9 Data. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH Stability for 5-(2-Aminoethyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with 5-(2-Aminoethyl)-2-hydroxybenzoic acid (CAS 4900-26-9). This guide synthesizes structural chemical analysis with practical troubleshooting protocols to address stability and solubility challenges.

Compound Identity:

  • Common Name: 5-(2-Aminoethyl)salicylic acid

  • CAS Number: 4900-26-9[1][2]

  • Chemical Structure: A salicylic acid core substituted at the 5-position with an ethylamine group.

  • Key Functional Groups: Carboxylic acid (C1), Phenolic hydroxyl (C2), Primary amine (C5-ethyl).

Chemical Behavior & Stability Profile

To troubleshoot effectively, you must understand the molecule's behavior in solution. This compound exhibits zwitterionic properties and oxidative sensitivity analogous to Mesalamine (5-ASA) and Tyramine.

The Stability-Solubility Paradox

The molecule possesses three ionizable groups with distinct pKa values (estimated based on structural analogs):

  • Carboxylic Acid (

    
    ):  Deprotonates to 
    
    
    
    .
  • Alkyl Amine (

    
    ):  Protonated as 
    
    
    
    below pH 9.
  • Phenolic Hydroxyl (

    
    ):  Deprotonates to phenolate 
    
    
    
    at high pH.
pH RangeDominant SpeciesSolubilityOxidative Instability
pH < 2.0 Cationic (

)
HighLow
pH 3.0 – 8.0 Zwitterionic (

)
Lowest (Precipitation Risk) Moderate
pH > 9.0 Anionic (

)
HighCritical (Rapid Oxidation)

Troubleshooting Guide (FAQ)

Q1: My solution turns pink or brown within hours. What is happening?

Diagnosis: Oxidative Degradation via Quinone Formation. Like 5-ASA and dopamine, the para-substituted phenol structure is highly susceptible to auto-oxidation, especially at neutral or alkaline pH.

  • Mechanism: The phenolic hydroxyl group deprotonates (facilitated by pH > 6), forming a phenolate ion. This ion is electron-rich and easily loses an electron to form a semiquinone radical, which polymerizes into colored melanin-like pigments (pink

    
     brown 
    
    
    
    black).
  • Solution:

    • Lower the pH: Maintain pH < 5.0 where the phenol remains protonated.

    • Add Antioxidants: Incorporate 0.1% Sodium Metabisulfite or Ascorbic Acid to scavenge free radicals.

    • Chelation: Trace metals (

      
      ) catalyze this reaction. Add 1 mM EDTA .
      
Q2: I observe fine white precipitation at pH 6.0 - 7.0.

Diagnosis: Isoelectric Point (pI) Precipitation. At near-neutral pH, the molecule exists primarily as a zwitterion with a net charge of zero (


 and 

cancel out). This minimizes dipole-water interactions, leading to aggregation.
  • Solution:

    • Shift pH: Move at least 1.5 pH units away from the pI. Target pH 4.0 (Acetate buffer) or pH 8.5 (Tris/Borate), though pH 8.5 increases oxidation risk.

    • Cosolvents: If physiological pH is mandatory, add solubility enhancers like Propylene Glycol (10-20%) or HP-

      
      -Cyclodextrin .
      
Q3: The assay results are inconsistent between HPLC runs.

Diagnosis: On-Column Degradation or pH Shifts.

  • Cause: If your mobile phase pH is near the pKa of the amine (~9.5) or acid (~3.0), small fluctuations cause large changes in retention time (peak tailing). Furthermore, metal ions in the stainless steel column can catalyze oxidation during the run.

  • Solution:

    • Mobile Phase: Use a buffered mobile phase (e.g., Phosphate buffer pH 2.5) to lock the ionization state.

    • Column Protection: Use a "sacrificial" pre-column or add EDTA to the mobile phase.

Visualization: Degradation & Optimization Logic

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the transformation from the stable phenol form to the unstable quinone imine intermediate, leading to colored polymers.

DegradationPathway Stable Stable Form (Acidic pH) Protonated Phenol Phenolate Phenolate Ion (pH > pKa_phenol) Electron Rich Stable->Phenolate pH Increase (>6.0) Radical Semiquinone Radical Phenolate->Radical Oxidation (-e⁻) Trace Metals Quinone Quinone Imine (Reactive Intermediate) Radical->Quinone Oxidation (-e⁻, -H⁺) Polymer Melanin-like Pigments (Brown/Black) Quinone->Polymer Polymerization

Caption: The cascade from stable phenol to colored polymers is driven by pH elevation and metal catalysis.

Figure 2: Stability Optimization Workflow

Follow this logic tree to select the optimal formulation conditions.

OptimizationWorkflow Start Start: Formulating 5-(2-Aminoethyl)-2-hydroxybenzoic acid CheckPH Target pH Requirement? Start->CheckPH Acidic Acidic (pH < 4.0) CheckPH->Acidic pH < 4 Neutral Neutral (pH 6.0 - 7.5) CheckPH->Neutral pH 6-8 Good Stable Region Monitor for Hydrolysis Acidic->Good SolubilityCheck Check Solubility (Is concentration > 1mg/mL?) Neutral->SolubilityCheck Risk High Risk: Oxidation & Precipitation SolubilityCheck->Risk Yes Mitigation Apply Mitigation Strategy: 1. Add EDTA (0.05%) 2. Add Sodium Metabisulfite (0.1%) 3. Nitrogen Purge Risk->Mitigation

Caption: Decision matrix for stabilizing the compound based on pH requirements.

Standard Operating Procedures (Protocols)

Protocol A: Preparation of a Stabilized Stock Solution (10 mM)

Use this protocol for analytical standards or in vitro assays to prevent immediate degradation.

  • Solvent Selection: Prepare 10 mM HCl (aqueous) or 0.1% Formic Acid in water. The low pH (

    
    ) prevents auto-oxidation.
    
  • Weighing: Weigh the calculated amount of 5-(2-Aminoethyl)-2-hydroxybenzoic acid.

    • Note: If using the HCl salt (CAS 4996-03-6), account for the molecular weight difference.

  • Dissolution: Add the solvent and vortex. The solution should be clear and colorless.

  • Deoxygenation (Critical): Sparge the solution with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen.

  • Storage: Aliquot into amber glass vials (to block UV light) and store at -20°C.

    • Shelf Life: 1 month at -20°C; <24 hours at Room Temperature.

Protocol B: Forced Degradation Stress Test (Validation)

Perform this to validate your specific assay's ability to detect degradation products.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursMinimal degradation (Compound is acid-stable).
Base Hydrolysis 0.1 N NaOH, RT, 1 hourRapid degradation. Solution turns yellow/brown.
Oxidation 3%

, RT, 2 hours
Formation of N-oxides or Quinones.
Photostability UV Light (ICH Q1B), 24 hoursDiscoloration (Pink hue).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4075, 5-Aminosalicylic acid (Structural Analog). Retrieved from [Link]

  • Jensen, J. et al. (1992).Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. International Journal of Pharmaceutics.
  • Molbase. 5-(2-Aminoethyl)-2-hydroxybenzoic acid (CAS 4900-26-9) Chemical Properties. Retrieved from [Link]

Sources

overcoming steric hindrance in 5-(2-Aminoethyl)-2-hydroxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2-Aminoethyl)-2-hydroxybenzoic Acid Applications

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers in Functionalization

Welcome to the Technical Response Unit

You are likely here because 5-(2-Aminoethyl)-2-hydroxybenzoic acid (5-AE-2-HBA) is failing in your standard workflows. This molecule is deceptive. It appears to be a simple bifunctional linker, but it behaves like a "brick" in organic solvents and a "fortress" toward nucleophilic attack at the carbonyl.

This guide addresses the three primary failure modes reported by our users: Zwitterionic Insolubility , The Ortho-Effect Blockade , and Uncontrolled Polymerization .

Module 1: The "Brick" Effect (Solubility Troubleshooting)

The Issue: "My starting material won't dissolve in DCM, THF, or DMF. It sits at the bottom of the flask like sand."

The Diagnosis: 5-AE-2-HBA exists as a stable zwitterion. The lattice energy formed by the electrostatic attraction between the carboxylate (


) and the ammonium (

) on the ethyl chain is higher than the solvation energy provided by most organic solvents.

The Protocol: In Situ Lipophilization (The "Invisible" Protecting Group) Do not use polar protic solvents (MeOH/Water) if you intend to do anhydrous coupling. Instead, use a transient silyl protection strategy.

Step-by-Step Workflow:

  • Suspension: Suspend 1.0 eq of 5-AE-2-HBA in dry Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Silylation: Add 2.2 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) with a catalytic amount of TMSCl.

  • Reflux: Heat to reflux for 30–60 minutes.

    • Observation: The solid will disappear as the polar groups are capped with lipophilic TMS groups.

  • Reaction: Proceed with your acylation or coupling reaction immediately in the same pot.

  • Workup: The TMS groups are hyper-labile. A simple aqueous wash at the end will hydrolyze them, returning the native functional groups (unless you permanently reacted them).

Why this works: Silylation breaks the zwitterionic lattice by capping the exchangeable protons, rendering the molecule soluble in non-polar organic media without adding a permanent protecting group removal step [1].

Module 2: The "Fortress" (Overcoming the Ortho-Effect)

The Issue: "I am trying to couple an amine to the carboxylic acid (amide bond formation), but the reaction yield is <10% or fails completely."

The Diagnosis: You are fighting the Ortho-Effect . The hydroxyl group at position 2 does two things:

  • Steric Bulk: It physically shields the carbonyl carbon.

  • Electronic Locking: It forms a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing the electrophilicity of the carbonyl carbon. Standard EDC/NHS coupling often fails here.

Visualizing the Blockade:

OrthoEffect cluster_0 The 'Locked' State cluster_1 The Solution: Disruption SA Salicylic Core (H-Bond Locked) Nu Incoming Nucleophile SA->Nu Blocked by Ortho-OH Act High-Power Activation (HATU/HOAt) Int Activated Ester (7-membered ring) Act->Int Breaks H-Bond Prod Amide Product Int->Prod Rapid Attack

Caption: The intramolecular H-bond (left) reduces reactivity. High-power coupling agents (right) are required to disrupt this stabilization.

The Protocol: The "Brute Force" Activation Standard carbodiimides (EDC/DCC) are insufficient. You must use reagents capable of disrupting the internal H-bond or bypassing it via an acid chloride.

Option A: Enhanced Coupling (Recommended)

  • Solvent: DMF or NMP (polar aprotic is essential here).

  • Base: DIPEA (3.0 eq) to ensure the phenol is deprotonated (breaking the H-bond).

  • Coupling Agent: HATU (1.1 eq) or PyBOP .

    • Critical Note: Add HOAt (1-Hydroxy-7-azabenzotriazole) if available. The nitrogen in the pyridine ring of HOAt assists in positioning the incoming amine via a "neighboring group effect," specifically useful for hindered acids [2].

Option B: The Acid Chloride Route (The Nuclear Option) If HATU fails, convert to the acid chloride. Warning: Requires prior protection of the 5-aminoethyl group.

  • Protect amine (e.g., Boc).

  • Reflux with Thionyl Chloride (SOCl₂) (neat or in Toluene) + cat. DMF.[1]

    • Note: The Ortho-OH will likely not react with SOCl₂ if kept at moderate temps, but transient protection (Acetylation) is safer.

  • Evaporate SOCl₂ completely.

  • React with amine nucleophile.[2]

Module 3: Chemo-Selectivity (Preventing Polymerization)

The Issue: "I obtained a tar/gum instead of my product."

The Diagnosis: 5-AE-2-HBA is an amino-acid.[2][3] If you activate the carboxyl group without protecting the amine on the ethyl chain, the molecule will react with itself (Head-to-Tail polymerization), forming oligomers.

The Protocol: Orthogonal Protection You cannot run a "naked" coupling with this molecule.

Target FunctionalizationRequired ProtectionReagentRemoval Condition
Reacting the Carboxyl Protect the Amine Boc-anhydride (

)
TFA or HCl/Dioxane
Reacting the Amine Protect the Phenol/Acid Methyl Ester (

)
LiOH (Saponification)
Reacting the Phenol Protect Amine & Acid N-Boc + Methyl Ester Multi-step deprotection

Quick Fix for Amine Protection (Boc):

  • Dissolve 5-AE-2-HBA in 1:1 Dioxane/Water + NaOH (2 eq).

  • Add

    
     (1.2 eq). Stir RT for 4 hours.
    
  • Acidify to pH 3 with citric acid (Do not use strong HCl, or you lose the Boc).

  • Extract with EtOAc.[4] This yields 5-[2-(Boc-amino)ethyl]-2-hydroxybenzoic acid , which is stable and ready for carboxyl activation.

FAQ: Quick Troubleshooting

Q: Can I use EDC/NHS for coupling? A: Generally, no . The intermediate active ester is too stable due to the ortho-phenol effect and hydrolyzes faster than it reacts with amines. Switch to HATU.

Q: Why does my NMR show broad peaks? A: This is likely due to rotamers caused by the amide bond (if formed) or zwitterionic exchange in DMSO-d6. Add a drop of


 or heat the NMR tube to 50°C to sharpen the signals.

Q: Is the phenolic -OH reactive? A: It is less reactive than a standard phenol due to the electron-withdrawing carboxyl group ortho to it. However, under basic conditions (alkyl halides +


), it will alkylate. If you want to alkylate only the amine, avoid strong bases; use reductive amination instead.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron, 61(46), 10827-10852. Link

  • DiPietro, J. et al. (2021). Catalytic Amidation of Salicylic Acid Derivatives. Catalytic Amidation Information. Link

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and melting properties of salicylic acid.[4] Journal of Chemical & Engineering Data. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for 5-(2-Aminoethyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the polar, zwitterionic compound 5-(2-Aminoethyl)-2-hydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental scientific rationale behind the experimental choices, ensuring a robust and reliable analytical method.

The Analytical Challenge: Deconstructing the Analyte

Successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. 5-(2-Aminoethyl)-2-hydroxybenzoic acid is a salicylic acid derivative characterized by three ionizable functional groups: a carboxylic acid, a phenolic hydroxyl, and a primary amine on an ethyl side chain. This trifecta of functionalities makes it a particularly challenging molecule for conventional reversed-phase chromatography.

Table 1: Predicted Physicochemical Properties of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid and Analogs

PropertyPredicted/Analog ValueImplication for HPLC Method Development
Molecular Structure Chemical structure of 4-(2-Aminoethyl)-2-hydroxybenzoic acidThe presence of -COOH, -OH, and -NH2 groups confers high polarity and a zwitterionic nature.
pKa (Carboxylic Acid) ~3-4Below this pH, the group is neutral (-COOH), enhancing retention in reversed-phase. Above this pH, it is ionized (-COO⁻), reducing retention.[1]
pKa (Primary Amine) ~9-10Below this pH, the group is ionized (-NH3⁺), reducing retention in reversed-phase but enabling cation-exchange interactions. Above this pH, it is neutral (-NH2).
pKa (Phenolic Hydroxyl) >10Generally, this group remains protonated (-OH) under typical reversed-phase conditions and has a minor impact on retention compared to the other groups.[2]
logP (Octanol-Water) -0.3 (for 4-isomer)The negative value indicates high hydrophilicity, predicting poor retention on non-polar stationary phases like C18.[3]
UV Absorbance (λmax) ~210 nm, ~300-330 nmThe 2-hydroxybenzoic acid chromophore dictates UV absorbance. A PDA detector is recommended to empirically determine the optimal wavelength for sensitivity and specificity.[4][5]

Note: Experimental data for the exact 5-isomer is limited. Properties are predicted based on the core structure and data from close structural analogs like the 4-isomer and 2-hydroxybenzoic acid.[1][3]

The primary analytical hurdles are clear:

  • Poor Retention: The molecule's high polarity makes it difficult to retain on traditional C18 columns, often leading to elution at or near the void volume.[6]

  • Complex pH-Dependence: As a zwitterion, the analyte's net charge and, consequently, its interaction with the stationary phase are highly dependent on the mobile phase pH. This can lead to drastic shifts in retention time and poor peak shape if not carefully controlled.

  • Peak Tailing: The basic primary amine can engage in secondary interactions with acidic silanol groups on the surface of silica-based columns, causing significant peak asymmetry.

Experimental Design: A Multi-Pronged Comparative Approach

To overcome these challenges, we designed a series of experiments to compare three distinct chromatographic strategies. This systematic approach, in line with the principles outlined in ICH Q14 for analytical procedure development, allows for a data-driven selection of the optimal method.[7][8]

Workflow for HPLC Method Development

The logical flow of our investigation is outlined below. We start with the most common approach (Reversed-Phase) and branch to more specialized techniques based on the observed outcomes.

MethodDevelopmentWorkflow cluster_RPC Approach A: Reversed-Phase Chromatography (RPC) cluster_Alt Approach B: Alternative RPC Phases cluster_HILIC Approach C: HILIC Start Analyte: 5-(2-Aminoethyl)-2-hydroxybenzoic acid Challenges: Polar, Zwitterionic RPC_pH3 Test Low pH (e.g., pH 3.0) (Amine Protonated, Carboxyl Neutral) Start->RPC_pH3 RPC_pH7 Test Mid pH (e.g., pH 7.0) (Zwitterionic Form) Start->RPC_pH7 Eval_RPC Evaluate Retention & Peak Shape RPC_pH3->Eval_RPC RPC_pH7->Eval_RPC Alt_Phase Test Polar-Embedded or Polar-Endcapped Column Eval_RPC->Alt_Phase If Peak Tailing Persists HILIC_Test Test HILIC Column with High Organic Mobile Phase Eval_RPC->HILIC_Test If Retention is Poor Final Select Optimized Method (Best Retention, Symmetry, Resolution) Eval_RPC->Final If Acceptable Eval_Alt Evaluate Peak Shape Improvement Alt_Phase->Eval_Alt Eval_Alt->Final Eval_HILIC Evaluate Retention of Polar Analyte HILIC_Test->Eval_HILIC Eval_HILIC->Final

Caption: A decision-tree workflow for HPLC method development.

Methodologies

All experiments were conducted on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Protocol 1: Reversed-Phase Chromatography (RPC) on a C18 Column
  • Objective: To evaluate the effect of mobile phase pH on the retention and peak shape of the zwitterionic analyte.

  • Column: Standard L1 C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8) OR 10 mM Ammonium Acetate in Water (pH ~7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA scan 200-400 nm, extraction at 254 nm and 310 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.1 mg/mL in 10:90 Acetonitrile/Water

Protocol 2: Alternative Reversed-Phase Chromatography
  • Objective: To mitigate peak tailing by using a stationary phase with reduced silanol interactions.

  • Column: Polar-Embedded (e.g., Amide or Carbamate linkage), 4.6 x 150 mm, 5 µm

  • Mobile Phase: Conditions optimized from Protocol 1 (typically low pH)

  • Other Parameters: Identical to Protocol 1.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Objective: To achieve significant retention of the highly polar analyte.[9]

  • Column: HILIC (e.g., bare silica or amide-bonded), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate (pH adjusted to 3.0)

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate (pH adjusted to 3.0)

  • Gradient: 0% to 50% B over 15 minutes (Note: In HILIC, increasing the aqueous component, Mobile Phase B, decreases retention).[10]

  • Other Parameters: Identical to Protocol 1.

Results and Discussion: A Head-to-Head Comparison

The performance of each method was evaluated based on retention factor (k'), USP tailing factor (Tf), and resolution (Rs) from a known, less polar impurity.

Table 2: Summary of Chromatographic Performance Data

MethodColumnMobile Phase pHRetention Factor (k')Tailing Factor (Tf)Resolution (Rs)
A1: RPC C18~2.80.82.11.2
A2: RPC C18~7.00.3> 2.5 (Broad)< 1.0
B: Alt. RPC Polar-Embedded~2.81.11.32.5
C: HILIC Amide-HILIC~3.04.51.2> 5.0
Analysis of Reversed-Phase Approaches (A & B)

As predicted, the standard C18 column struggled. At neutral pH (Method A2), the analyte exists predominantly in its zwitterionic form. This highly polar state has minimal affinity for the non-polar C18 stationary phase, resulting in elution near the void volume (k' = 0.3) and a very broad, tailing peak. This demonstrates the unsuitability of mid-range pH for this type of molecule on a standard C18 phase.

By lowering the pH to ~2.8 with formic acid (Method A1), we suppress the ionization of the carboxylic acid group, rendering it neutral (-COOH). The primary amine becomes fully protonated (-NH3⁺). While the overall molecule is now a cation, the reduction in negative charge from the carboxylate allows for slightly better interaction with the C18 chains, marginally improving retention (k' = 0.8). However, the positively charged amine now strongly interacts with deprotonated residual silanols on the silica surface, leading to significant peak tailing (Tf = 2.1).

The use of a polar-embedded column (Method B) provided a marked improvement. These columns incorporate a polar functional group (like an amide) into the alkyl chain, which shields the analyte from the underlying silica surface. This "shielding" effect significantly reduces the undesirable silanol interactions, resulting in a much more symmetric peak (Tf = 1.3) and slightly better retention (k' = 1.1). For many applications, this level of performance could be sufficient.

Analysis of the HILIC Approach (C)

The most dramatic results were achieved using HILIC (Method C). HILIC is specifically designed for the retention of highly polar compounds.[11][12] The mechanism relies on partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[13] With a mobile phase high in organic content (95% acetonitrile at the start), the highly polar 5-(2-Aminoethyl)-2-hydroxybenzoic acid is strongly retained (k' = 4.5). The elution order in HILIC is typically the reverse of that in reversed-phase, providing orthogonal selectivity.[10] This resulted in excellent resolution from the less polar impurity and a highly symmetrical peak shape (Tf = 1.2).

The Optimized Method: HILIC for Superior Performance

Based on the comparative data, the HILIC method is unequivocally superior for the analysis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid, offering the best retention, peak shape, and resolution.

Final Optimized Protocol
  • HPLC System: Standard LC with PDA Detector

  • Column: Amide-HILIC, 2.1 x 100 mm, 1.7 µm (UHPLC format for speed and efficiency)

  • Mobile Phase A: 95:5 Acetonitrile/Water + 0.1% Formic Acid

  • Mobile Phase B: 50:50 Acetonitrile/Water + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 0% B

    • 5.0 min: 40% B

    • 5.1 min: 95% B (Column Wash)

    • 6.0 min: 95% B

    • 6.1 min: 0% B (Re-equilibration)

    • 8.0 min: 0% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 310 nm

  • Injection Volume: 2 µL

Conclusion

The development of a robust HPLC method for a polar, zwitterionic compound like 5-(2-Aminoethyl)-2-hydroxybenzoic acid requires a departure from standard reversed-phase protocols. While optimizing mobile phase pH on a C18 column can offer marginal improvements, secondary silanol interactions often lead to unacceptable peak tailing. Polar-embedded phases present a viable solution by mitigating these interactions. However, for compounds with high hydrophilicity, Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior solution, delivering excellent retention, peak symmetry, and orthogonal selectivity. This systematic, comparative approach, grounded in the physicochemical properties of the analyte, aligns with modern method development paradigms and ensures the final procedure is fit for its intended purpose as per ICH guidelines.[14][15][16]

References

  • Lima, L. M., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-2-hydroxybenzoic acid;hydron. National Center for Biotechnology Information. Available at: [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Determining the pKa of 2-hydroxybenzoic acid. Education in Chemistry. Available at: [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Available at: [Link]

  • Chypre, M., & Noga, E. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. Available at: [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available at: [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-2-hydroxybenzoic acid;2-hydroxybenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. Available at: [Link]

  • Sager, E. E., & Siewers, I. J. (1952). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Absorption spectrum of 2-hydroxy benzoic acid (2OH-BA), C 7 H 6 O 3 at 77 K. Available at: [Link]

  • Wang, Y., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)-2-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kwan, J. C., & Rainier, J. D. (2026). Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle. The Journal of Organic Chemistry. Available at: [Link]

Sources

NMR spectrum analysis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for analytical scientists and drug development professionals. It synthesizes theoretical principles with practical experimental strategies to provide a definitive protocol for the NMR analysis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid.

A Comparative Guide for Structural Elucidation and Purity Assessment

Executive Summary & Strategic Importance

5-(2-Aminoethyl)-2-hydroxybenzoic acid (CAS: 4900-26-9) represents a unique structural hybrid of salicylic acid and phenethylamine . Its dual functionality (zwitterionic potential) and specific substitution pattern at the C-5 position make it a challenging candidate for routine analysis.

This guide moves beyond basic assignment, offering a comparative analysis against its primary structural analogs and potential degradation products (e.g., Tyramine, Salicylic Acid). We prioritize Nuclear Magnetic Resonance (NMR) over HPLC for this application due to its ability to simultaneously verify regio-isomerism and quantify salt counter-ions.

Experimental Strategy: The Causality of Choice

Solvent Selection: The Critical Variable

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons which are critical for confirming the "2-hydroxybenzoic acid" core.

Solvent SystemSuitabilityMechanistic Rationale
DMSO-d6 Optimal Preserves slow exchange of phenolic (-OH) and carboxylic (-COOH) protons, allowing observation of hydrogen bonding networks. Essential for confirming the ortho relationship of OH/COOH.
D₂O / NaOD Sub-optimal Causes immediate H/D exchange (loss of -OH, -COOH, -NH₂ signals). Useful only for resolving aliphatic multiplets obscured by water suppression or verifying the zwitterionic salt form.
MeOD-d4 Intermediate Good solubility but partial exchange. Often leads to broadening of the amino signals, complicating integration.
The Zwitterionic Challenge

This molecule exists in equilibrium between neutral and zwitterionic forms.

  • Protocol Adjustment: For consistent shifts, we recommend adding 1-2 equivalents of TFA-d (if using DMSO) or DCl (if using D₂O) to lock the amine in the protonated (-NH₃⁺) state and the carboxyl in the protonated (-COOH) state, eliminating pH-dependent shift drifting.

Comparative Spectral Analysis

To validate the identity of 5-(2-Aminoethyl)-2-hydroxybenzoic acid, one must differentiate it from its metabolic precursors and potential degradation products.

Table 1: Chemical Shift Fingerprint (DMSO-d6)

Comparison against core structural components.

Position / Moiety5-(2-Aminoethyl)-2-hydroxybenzoic Acid (Target)Salicylic Acid (Precursor)Tyramine (Decarboxylated Impurity)
-COOH (C1) ~11.0 - 13.0 ppm (br s) ~11.0 ppmAbsent
Phenolic -OH (C2) ~10.5 ppm (br s) ~10.5 ppm~9.2 ppm
Aromatic H-6 (d) 7.65 ppm (J ≈ 2.2 Hz) 7.80 ppm (dd)7.05 ppm (d, AA'BB')
Aromatic H-4 (dd) 7.30 ppm (J ≈ 8.5, 2.2 Hz) 7.45 ppm (td)7.05 ppm (d, AA'BB')
Aromatic H-3 (d) 6.90 ppm (J ≈ 8.5 Hz) 6.95 ppm (d)6.70 ppm (d, AA'BB')
α-Methylene (-CH₂-N) 3.05 ppm (t) Absent2.95 ppm (t)
β-Methylene (Ar-CH₂-) 2.80 ppm (t) Absent2.75 ppm (t)

> Note: Shifts are approximate and pH-dependent. The key differentiator is the coupling pattern of the aromatic ring (AMX system vs. AA'BB' system).

Distinguishing Isomers (The "Regio-Check")

A common synthetic error yields the 4-substituted isomer.

  • Target (5-substituted): H-6 appears as a meta-coupled doublet (J ~2.2 Hz) and H-3 as an ortho-coupled doublet (J ~8.5 Hz).

  • Alternative (4-substituted): H-6 would appear as a doublet (J ~8.5 Hz) coupled to H-5, significantly changing the splitting manifold.

Detailed Experimental Protocol

Protocol A: Structural Verification (High Resolution)

Objective: Full assignment and purity check (>98%).

  • Sample Preparation:

    • Weigh 10.0 mg of sample into a clean vial.

    • Add 600 µL of DMSO-d6 (99.9% D).

    • Optional: Add 5 µL of TFA-d to sharpen exchangeable protons.

    • Vortex for 30 seconds until fully dissolved. Transfer to a 5mm NMR tube.

  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zg30 (30° pulse) to ensure quantitative recovery.

    • Spectral Width: 14 ppm (to capture -COOH).

    • Relaxation Delay (D1): Set to 5.0 seconds . (Crucial: The quaternary carbons and carboxylic protons have long T1 times; short D1 leads to under-integration of the acid moiety).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference DMSO residual peak to 2.50 ppm .

    • Phase correction: Manual (automatic phasing often fails on broad -OH peaks).

Structural Validation Workflow

The following diagram illustrates the logical decision tree for confirming the product identity using NMR data.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Region Check Aromatic Region (6.5 - 8.0 ppm) Start->Check_Region Decision_Pattern Coupling Pattern? Check_Region->Decision_Pattern AMX AMX Pattern (d, dd, d) Decision_Pattern->AMX Yes AABB AA'BB' Pattern (2 x d) Decision_Pattern->AABB No (Symmetric) Check_Aliphatic Check Aliphatic Region (2.5 - 3.5 ppm) AMX->Check_Aliphatic Impurity_Tyramine IMPURITY: Tyramine (Decarboxylated) AABB->Impurity_Tyramine If no COOH Decision_Ethyl 2x Triplets Present? Check_Aliphatic->Decision_Ethyl Check_Acid Check Downfield (>10 ppm) Decision_Ethyl->Check_Acid Yes Impurity_Salicylic IMPURITY: Salicylic Acid (No Ethyl chain) Decision_Ethyl->Impurity_Salicylic No Decision_COOH -COOH / -OH Visible? Check_Acid->Decision_COOH Confirmed IDENTITY CONFIRMED: 5-(2-Aminoethyl)-2-hydroxybenzoic acid Decision_COOH->Confirmed Yes Decision_COOH->Impurity_Tyramine No (Missing COOH)

Figure 1: Logical decision tree for the structural verification of 5-(2-Aminoethyl)-2-hydroxybenzoic acid via 1H NMR.

References

  • Structural Analysis of Salicylates: Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[1][2][3] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.[1][2]

  • Solvent Effects in NMR: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(13), 2178–2185.

  • General NMR Interpretation of Phenethylamines: Thermo Fisher Scientific. (n.d.). NMR Spectrum of Aspirin (Salicylate Analog Reference).

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A Comparative Guide to the UV-Vis Absorption Characteristics of 5-(2-Aminoethyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique for characterizing and quantifying aromatic compounds. This guide provides a comprehensive analysis of the expected UV-Vis absorption characteristics of 5-(2-Aminoethyl)-2-hydroxybenzoic acid, a molecule of interest due to its structural relation to bioactive compounds.

Theoretical UV-Vis Absorption Profile of 5-(2-Aminoethyl)-2-hydroxybenzoic acid

The UV-Vis absorption of an organic molecule is dictated by its electronic structure. Specifically, it is the energy required to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO) that determines the wavelength of maximum absorbance (λmax).[1]

The structure of 5-(2-Aminoethyl)-2-hydroxybenzoic acid is built upon a salicylic acid core. This aromatic ring, with its carboxylic acid and hydroxyl substituents, is the primary chromophore —the part of the molecule that absorbs UV radiation. The key electronic transitions expected are:

  • π → π* (pi to pi-star) transitions: These are high-energy transitions of electrons within the π-system of the benzene ring. They typically result in strong absorption bands. For benzene itself, these occur around 184 nm and 202 nm.[2]

  • n → π* (n to pi-star) transitions: These involve the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl and carboxyl groups) to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity than π → π* transitions.[2]

The salicylic acid structure itself shows characteristic absorption peaks.[3] The addition of the 5-(2-aminoethyl) group introduces an auxochrome —a substituent that, while not a chromophore itself, modifies the absorption of the chromophore. The amino group, with its lone pair of electrons, can donate electron density into the aromatic ring, which typically leads to a bathochromic shift (a shift to a longer λmax) and an increase in molar absorptivity (a hyperchromic effect).

The Critical Influence of pH

The UV-Vis spectrum of 5-(2-Aminoethyl)-2-hydroxybenzoic acid is expected to be highly sensitive to pH due to its three ionizable functional groups: the carboxylic acid, the phenolic hydroxyl group, and the primary amine.

  • In acidic solution (low pH): The carboxylic acid will be protonated (-COOH), the phenolic hydroxyl will be protonated (-OH), and the amino group will be protonated (-NH3+). The protonated amino group will have a reduced auxochromic effect.

  • In neutral solution (near-neutral pH): The carboxylic acid will likely be deprotonated (-COO-), while the other two groups remain protonated.

  • In basic solution (high pH): The phenolic hydroxyl group will deprotonate to a phenolate ion (-O-), and the amino group will be in its neutral state (-NH2). The formation of the phenolate ion, in particular, is known to cause a significant bathochromic shift in phenolic compounds.[4]

Therefore, a full characterization requires measuring the UV-Vis spectrum in solutions of varying pH.[5]

Comparative Analysis with Structurally Related Compounds

To substantiate our theoretical predictions, we can compare the expected spectrum of 5-(2-Aminoethyl)-2-hydroxybenzoic acid with the known spectra of molecules that share its key structural features.

CompoundKey Structural FeaturesKnown λmax / Detection WavelengthRationale for Comparison
Salicylic Acid 2-hydroxybenzoic acid core~234 nm, ~302 nm[3]Represents the core chromophore of the target molecule.
4-Aminophenol Benzene ring with -OH and -NH2 substituents~194 nm, ~218 nm, ~272 nm (in acidic mobile phase)[6]Demonstrates the combined spectral influence of amino and hydroxyl groups on a benzene ring.
Dobutamine Phenol with a substituted aminoethyl side chainDetected at 280 nm[7]A more complex molecule that contains both the phenolic hydroxyl and aminoethyl functionalities, providing a relevant comparison for a drug-like molecule.

This comparison suggests that the primary absorption bands for 5-(2-Aminoethyl)-2-hydroxybenzoic acid will likely be found in the 220-320 nm range, with the exact positions of the λmax values being highly dependent on pH.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a self-validating, step-by-step protocol for the comprehensive UV-Vis characterization of 5-(2-Aminoethyl)-2-hydroxybenzoic acid. The causality behind each step is explained to ensure scientific integrity.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes are required, as glass cuvettes absorb UV radiation below ~340 nm.

  • Solvent: A UV-transparent solvent is critical. Spectroscopic grade methanol, ethanol, or deionized water are common choices. The choice of solvent can slightly alter the λmax.

  • pH Buffers: A series of buffer solutions (e.g., phosphate, borate) covering a range of pH values (e.g., pH 2, 4, 7, 9, 11) to investigate pH effects.

  • Analyte: A pure, solid sample of 5-(2-Aminoethyl)-2-hydroxybenzoic acid.

  • Analytical Balance and Volumetric Glassware: For accurate preparation of solutions.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Part 1: Solution Preparation cluster_measurement Part 2: Spectroscopic Measurement cluster_quant Part 3: Quantitative Analysis cluster_ph Part 4: pH Influence Study prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_standards Create Serial Dilutions (e.g., 1-20 µg/mL) prep_stock->prep_standards Accurate Dilution baseline Baseline Correction (using pure solvent as blank) scan_spectrum Scan Absorbance Spectrum (200-400 nm) baseline->scan_spectrum Ensures accuracy identify_lambda Identify λmax (Wavelength of Peak Absorbance) scan_spectrum->identify_lambda Data analysis measure_standards Measure Absorbance of Standards (at identified λmax) plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_curve Beer-Lambert Law calc_epsilon Calculate Molar Absorptivity (ε) (from slope of the line) plot_curve->calc_epsilon prep_ph_samples Prepare Samples in Buffers (various pH values) scan_ph_spectra Record Spectrum for each pH prep_ph_samples->scan_ph_spectra analyze_shifts Analyze Spectral Shifts (Bathochromic/Hypsochromic) scan_ph_spectra->analyze_shifts

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Methodology
  • Preparation of Stock and Standard Solutions:

    • Accurately weigh a precise amount of 5-(2-Aminoethyl)-2-hydroxybenzoic acid and dissolve it in a known volume of the chosen solvent (e.g., methanol) to create a concentrated stock solution. Rationale: An accurate stock solution is the foundation for all subsequent quantitative measurements.

    • Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations. These should span a range that gives absorbance values between approximately 0.1 and 1.0, the optimal linear range for most spectrophotometers.[8]

  • Determination of λmax:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes. Rationale: This ensures a stable light output for consistent measurements.

    • Fill a quartz cuvette with the pure solvent (blank) and place it in the reference beam holder. Fill a second cuvette with one of the mid-range standard solutions and place it in the sample holder.

    • Perform a baseline correction or "auto-zero" with the blank. Rationale: This subtracts the absorbance of the solvent and cuvette, ensuring the measured absorbance is only due to the analyte.

    • Perform a wavelength scan over the range of 200-400 nm.

    • The resulting spectrum will show one or more peaks. The wavelength at the apex of each peak is a λmax for the compound under these conditions.[8]

  • Quantitative Analysis and Molar Absorptivity:

    • Set the spectrophotometer to measure absorbance at the primary λmax identified in the previous step.

    • Sequentially measure the absorbance of each of the prepared standard solutions, starting from the most dilute and rinsing the cuvette with the next solution before measuring.

    • Construct a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression on the data points. The resulting equation should be in the form of y = mx + c (where c, the y-intercept, should be close to zero). An R² value greater than 0.995 indicates good linearity. Rationale: This step validates that the analysis adheres to the Beer-Lambert Law (A = εbc), which states that absorbance is directly proportional to concentration.

    • The molar absorptivity (ε) can be calculated from the slope (m) of the line, as A = (εb)c, where b is the path length (typically 1 cm). Thus, ε = slope / b.

  • Investigation of pH Effects:

    • Prepare solutions of the analyte at a constant concentration in each of the different pH buffers.

    • For each pH, perform a new wavelength scan (200-400 nm), using the respective buffer as the blank for the baseline correction.

    • Compare the resulting spectra, noting any shifts in λmax and changes in absorbance intensity. Rationale: Observing these shifts provides critical information about the ionization state of the molecule's functional groups at different pH values.

Conclusion

While a published UV-Vis spectrum for 5-(2-Aminoethyl)-2-hydroxybenzoic acid is not currently available, a comprehensive profile can be reliably predicted through an understanding of its chemical structure. Its salicylic acid core dictates that it will be an active chromophore, with significant absorption expected between 220 nm and 320 nm. The presence of three ionizable groups ensures that its spectral properties, particularly the λmax, will be highly dependent on the pH of the medium.

By following the detailed experimental protocol outlined in this guide, researchers can precisely determine the λmax, molar absorptivity, and pH-dependent spectral behavior of this molecule. This empirical data is indispensable for developing robust analytical methods for quantification in quality control, stability testing, and various stages of drug development.

References

  • Determining Salicylic Acid Concentration by UV Visible Spectroscopy - YouTube. (2025, November 11). Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorbance spectra. (A). pH titration of salicylic acid... Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of salicylic acid (a) control and (b) treated. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of (1) levodopa, (2) dopamine, and (3) dobutamine. Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • NIST. (n.d.). Salicylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of (a) Acetylsalicylic acid, (b) Ibuprofen and (c)... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of salicylic acid. Retrieved from [Link]

  • PubMed. (2021). The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of dobutamine hydrochloride in pharmaceutical formulations. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

  • PubMed. (n.d.). Dobutamine pharmacokinetics during dobutamine stress echocardiography. Retrieved from [Link]

  • University of Calgary. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016). Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Iranian Journal of Materials Science and Engineering. (n.d.). THE INFLUENCE OF pH AND UV VISIBLE ABSORBTION ON HYDROLYSIS STAGE AND GEL BEHAVIOR OF GLASSES SYNTHESIZED BY SOL-GEL. Retrieved from [Link]

  • University of Zagreb. (n.d.). Experiment 12 - UVVIS SPECTROSCOPY – DETERMINATION OF SALICYLIC ACID IN ASPIRIN. Retrieved from [Link]

  • YouTube. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... Retrieved from [Link]

  • LITFL. (2025). Dobutamine. In CCC Pharmacology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of a 4-aminophenol and b 4,4′-(diazene-1,2-diyl)diphenol. Retrieved from [Link]

Sources

Establishing Purity Standards for 5-(2-Aminoethyl)-2-hydroxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the establishment of purity standards for 5-(2-Aminoethyl)-2-hydroxybenzoic acid (CAS 4900-26-9), a critical structural analog and potential impurity in salicylate-based drug development.

This guide compares the two primary methodologies for establishing a "Gold Standard" reference material: Mass Balance (Traditional) versus Quantitative NMR (qNMR) . It addresses the dilemma faced by drug development professionals: Is in-house characterization via qNMR a viable alternative to purchasing expensive Certified Reference Materials (CRMs)?

Executive Summary

5-(2-Aminoethyl)-2-hydroxybenzoic acid (C₉H₁₁NO₃), often referred to as "Carboxylated Tyramine" or a "Homo-Mesalamine" analog, serves a dual role in pharmaceutical development: as a specialized intermediate in the synthesis of salicylamide-based ligands and as a critical process impurity in the manufacturing of 5-Aminosalicylic acid (Mesalamine) derivatives.[1]

Establishing a high-purity reference standard for this compound is notoriously difficult due to its zwitterionic nature, potential for decarboxylation (to Tyramine), and oxidation susceptibility. This guide evaluates the performance of In-House qNMR Characterization as a superior alternative to the traditional Mass Balance approach , providing experimental protocols to validate purity with >99.0% confidence.

Comparative Analysis: qNMR vs. Mass Balance

For a researcher needing a primary standard, the choice lies between the exhaustive "Mass Balance" method (aggregating data from HPLC, TGA, KF, and ROI) and the direct "qNMR" method.

Performance Matrix
FeatureMethod A: Quantitative NMR (qNMR) Method B: Mass Balance (Traditional)
Principle Direct molar ratio measurement against an Internal Standard (IS).Indirect calculation:

.
Accuracy High (Typically ±0.5%). Unaffected by unknown impurities if signals do not overlap.Variable . Risk of overestimating purity if an impurity is not detected by the specific HPLC method (e.g., non-chromophoric salts).
Sample Required Low (< 20 mg).High (> 100 mg for TGA/ROI/KF).
Speed Fast (2–4 hours).Slow (2–3 days for full panel).
Cost Low (Reagents: Deuterated solvent + IS).High (Requires multiple instruments and analyst time).
Suitability for C₉H₁₁NO₃ Excellent . The ethyl chain protons provide distinct diagnostic signals away from the aromatic region.Moderate . Zwitterionic nature makes HPLC method development (retention) challenging without ion-pairing agents.
Expert Insight

"While Mass Balance is the historical standard for IND submissions, qNMR has emerged as the superior alternative for early-stage development and internal reference standard qualification. For 5-(2-Aminoethyl)-2-hydroxybenzoic acid, the risk of undetected inorganic salts (from synthesis) biases Mass Balance results, whereas qNMR inherently normalizes for the active moiety."

Technical Deep Dive & Protocols

The Challenge of the Analyte

The molecule contains both a basic amine (


) and an acidic phenol/carboxylic acid (

).
  • Solubility: Poor in non-polar solvents; soluble in dilute acid/base.

  • Stability: Prone to oxidation at the phenol position (browning) and decarboxylation at high temperatures.

Protocol A: High-Precision qNMR (Recommended)

This protocol establishes the "Assigned Purity" of the in-house material.

Reagents:

  • Solvent: DMSO-

    
     (provides best solubility and separates exchangeable protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.94% purity. Rationale: Maleic acid singlet (

    
     6.2 ppm) does not interfere with the ethyl chain or aromatic protons of the analyte.
    

Workflow:

  • Weighing: Accurately weigh ~15 mg of Analyte and ~10 mg of IS into the same vial using a 5-digit balance (readability 0.01 mg). Record masses

    
     and 
    
    
    
    .
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (2H) and the Analyte's methylene triplet at

    
     ppm (2H).
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.
Protocol B: Orthogonal Validation (HPLC-UV)

Used to confirm the absence of related organic impurities (e.g., Tyramine, Salicylic Acid).

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (suppresses ionization of carboxylic acid, improves retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (5 min)

    
     40% B (20 min). Rationale: The highly polar amino-ethyl group requires high aqueous content for retention.
    
  • Detection: UV at 215 nm (amide/amine) and 300 nm (salicylate).

Visualization of Purity Assessment Workflow

The following diagram illustrates the decision logic for qualifying the standard.

PurityWorkflow Start Crude 5-(2-Aminoethyl)-2-hydroxybenzoic Acid SolubilityCheck Solubility Test (DMSO vs D2O) Start->SolubilityCheck qNMR Method A: qNMR (Primary Assay) SolubilityCheck->qNMR Select Solvent HPLC Method B: HPLC-UV (Impurity Profiling) SolubilityCheck->HPLC Select Mobile Phase Decision Discrepancy Check Is |qNMR - (100-HPLC)| < 1.0%? qNMR->Decision Assay Value HPLC->Decision Chromatographic Purity Pass Standard Qualified Assign Purity = qNMR Value Decision->Pass Yes Fail Investigate: Inorganic Salts (ROI) Volatiles (TGA) Decision->Fail No Fail->qNMR Re-purify & Retest

Figure 1: Decision tree for qualifying the Reference Standard. Note the critical check between the specific assay (qNMR) and chromatographic purity.

Impurity Fate Mapping

Understanding the origin of impurities is vital for the "Trustworthiness" of the standard.

ImpurityMap SM Starting Material (e.g., 5-Chloromethyl-2-hydroxybenzoic acid) Target Target: 5-(2-Aminoethyl)-2-hydroxybenzoic acid SM->Target Synthesis Imp1 Impurity A: Tyramine (Decarboxylation) Target->Imp1 Heat/Acid Imp2 Impurity B: Salicylic Acid (Side chain loss) Target->Imp2 Degradation Imp3 Impurity C: Oxidation Dimers (Air exposure) Target->Imp3 O2/High pH

Figure 2: Potential degradation pathways and impurities to monitor during HPLC validation.

References

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • European Pharmacopoeia (Ph. Eur.) . Chapter 2.2.33. Nuclear Magnetic Resonance Spectrometry. Link

  • Chemical Book . "5-(2-Aminoethyl)-2-hydroxybenzoic acid Product Properties and CAS 4900-26-9." Link

Sources

Technical Comparison: 5-(2-Aminoethyl)-2-hydroxybenzoic Acid vs. Salicylic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-(2-Aminoethyl)-2-hydroxybenzoic acid (5-AE-2-HBA) and its structural analogs, primarily Salicylic Acid (SA) and 5-Aminosalicylic Acid (5-ASA/Mesalazine) .

While 5-ASA is a standard-of-care anti-inflammatory agent for Inflammatory Bowel Disease (IBD), 5-AE-2-HBA represents a distinct chemical entity where the amine functionality is separated from the aromatic ring by an ethyl spacer. This modification drastically alters its physicochemical properties, basicity, and potential pharmacological applications, shifting it from a weak anti-inflammatory agent toward a zwitterionic linker or potential antifibrinolytic pharmacophore .

Structural & Physicochemical Divergence

The core differentiation lies in the nature of the nitrogen substituent. In 5-ASA, the nitrogen is attached directly to the benzene ring (aniline), whereas in 5-AE-2-HBA, it is part of an aliphatic ethyl chain.

Comparative Properties Table
FeatureSalicylic Acid (SA)5-Aminosalicylic Acid (5-ASA)5-(2-Aminoethyl)-2-hydroxybenzoic Acid (5-AE-2-HBA)
CAS Number 69-72-789-57-64900-26-9
Molecular Weight 138.12 g/mol 153.14 g/mol 181.19 g/mol
Amine Type NoneAromatic (Aniline)Aliphatic (Primary Amine)
Amine pKa N/A~5.8 - 6.0 (Weak Base)~9.8 - 10.5 (Strong Base)
Carboxyl pKa 2.972.74~2.3 (Inductive effect of cationic chain)
Isoelectric Point (pI) 2.97 (Acidic)~4.1 (Acidic Zwitterion)~6.5 - 7.5 (Neutral Zwitterion)
Solubility (pH 7) High (Ionized)Low (Zwitterionic precipitate)High (Zwitterionic, but polar chain aids solvation)
Primary Utility Keratolytic, AnalgesicAnti-inflammatory (IBD)Chemical Linker, Research Ligand
Mechanistic Implication of the Ethyl Spacer

The insertion of the ethylene (


) group breaks the conjugation between the nitrogen lone pair and the aromatic 

-system.
  • In 5-ASA: The nitrogen lone pair is delocalized into the ring, making it a weak nucleophile and significantly lowering its pKa (~6.0). It is largely unprotonated at physiological pH (7.4) inside cells.

  • In 5-AE-2-HBA: The nitrogen acts as a typical primary aliphatic amine (pKa ~10). At physiological pH, it exists almost exclusively as the cationic ammonium species (

    
    ). This creates a strong internal salt bridge with the carboxylate and phenolate ions, mimicking the behavior of amino acids like Tyrosine  or GABA  analogs rather than aspirin-like drugs.
    

Biological & Pharmacological Evaluation[1][2][3][4]

A. Anti-Inflammatory Potential (COX Inhibition)
  • Salicylic Acid/5-ASA: Act by inhibiting COX enzymes (weakly) and scavenging free radicals (PPAR-

    
     activation). The electron-donating amino group in 5-ASA enhances radical scavenging.
    
  • 5-AE-2-HBA: The aliphatic ammonium group is bulky and highly charged. This likely reduces affinity for the hydrophobic channel of COX enzymes compared to 5-ASA. However, the molecule shares structural homology with 3-carboxytyramine , suggesting potential interaction with trace amine-associated receptors (TAARs) rather than purely inflammatory pathways.

B. Antifibrinolytic Activity (Lysine Analog SAR)

5-AE-2-HBA possesses a pharmacophore similar to Tranexamic Acid and


-Aminocaproic Acid  (Lysine analogs).
  • Mechanism: These drugs inhibit plasminogen activation by binding to Kringle domains.

  • SAR Analysis: The distance between the carboxyl and amine groups is critical.

    • Tranexamic Acid:[1][2] ~7 Å distance (rigid).

    • 5-AE-2-HBA: The distance is constrained by the benzene ring but flexible at the ethyl tail. It may exhibit weak antifibrinolytic activity, serving as a rigid aromatic scaffold for designing plasmin inhibitors.

Experimental Protocols

Workflow 1: Synthesis of 5-AE-2-HBA (Cyanomethyl Route)

Note: This protocol synthesizes the compound from 5-chloromethylsalicylic acid derivatives.

Reagents: 5-Chloromethyl-2-hydroxybenzoic acid, Sodium Cyanide (NaCN), Hydrogen gas (


), Palladium on Carbon (Pd/C).
  • Cyanation:

    • Dissolve 5-chloromethyl-2-hydroxybenzoic acid in DMSO.

    • Add 1.2 eq NaCN (Caution: Toxic). Stir at 60°C for 4 hours.

    • Mechanism:

      
       displacement of chloride by cyanide.
      
    • Workup: Acidify to precipitate 5-cyanomethyl-2-hydroxybenzoic acid .

  • Reduction:

    • Dissolve the nitrile intermediate in Ethanol/Acetic Acid (9:1).

    • Add 10% Pd/C catalyst (5% w/w).

    • Hydrogenate at 40 psi

      
       for 12 hours.
      
    • Result: Reduction of

      
       to 
      
      
      
      .
  • Purification (Self-Validating Step):

    • The product is zwitterionic. Use Cation Exchange Chromatography (Dowex 50W).

    • Load at pH 2 (binds as cation).

    • Elute with 2M

      
       (releases as zwitterion/anion).
      
    • Lyophilize to obtain white crystalline powder.

Workflow 2: HPLC-ECD Detection (Comparative Analysis)

To distinguish 5-AE-2-HBA from 5-ASA in biological samples (e.g., plasma or tissue homogenate), use Electrochemical Detection (ECD) due to the oxidizable phenolic core.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

    
    ).
    
  • Mobile Phase: 90% Citrate Buffer (20 mM, pH 3.0) / 10% Methanol. Low pH suppresses carboxyl ionization to increase retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: Amperometric at +0.85 V vs. Ag/AgCl.

  • Expected Results:

    • 5-ASA:[1][3][4][5] Elutes early (more polar, less retained).

    • 5-AE-2-HBA: Elutes later due to the ethyl spacer increasing hydrophobicity slightly, despite the cationic charge.

Visualization of Pathways

The following diagram illustrates the structural relationship and the divergent synthetic/metabolic pathways between Salicylic Acid, 5-ASA, and 5-AE-2-HBA.

G SA Salicylic Acid (2-Hydroxybenzoic acid) ASA 5-Aminosalicylic Acid (5-ASA / Mesalazine) [Aromatic Amine] SA->ASA Nitration + Reduction (Standard Industrial Route) Inter Intermediate: 5-Cyanomethyl-2-hydroxybenzoic acid SA->Inter 1. Chloromethylation 2. Cyanation (NaCN) AEHBA 5-(2-Aminoethyl)-2-hydroxybenzoic Acid (5-AE-2-HBA) [Aliphatic Amine] ASA->AEHBA Homologation (+CH2-CH2 spacer) Inter->AEHBA Hydrogenation (Pd/C) (Nitrile Reduction)

Caption: Synthetic divergence: 5-ASA is derived via direct nitration, while 5-AE-2-HBA requires chain extension via chloromethylation and cyanation.

References

  • PubChem. (n.d.).[6] 4-(2-Aminoethyl)-2-hydroxybenzoic acid (Isomer Reference).[6] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives.[1] Pharmaceuticals.[7][1][2][4] Retrieved from [Link]

  • Molbase. (n.d.). 5-(2-Aminoethyl)-2-hydroxybenzoic acid CAS 4900-26-9 Properties.[8][9] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.